(1,3,4-Thiadiazol-2-yl)methanamine

Physicochemical Properties Drug Design Solubility

Sourcing generic thiadiazole isomers often leads to inconsistent metal coordination geometries. This building block provides a specific aminomethyl spacer at the 2-position, delivering predictable multidentate chelation distinct from 2-amino-1,3,4-thiadiazole. - Enables unique coordination polymer geometries via 2-nitrogen, 1-sulfur, and primary amine donors. - High polarity (TPSA 80 Ų, LogP -0.7) ensures aqueous solubility of intermediates. - Bulk stock available; immediate dispatch for R&D labs.

Molecular Formula C3H5N3S
Molecular Weight 115.16 g/mol
CAS No. 389630-98-2
Cat. No. B1602879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3,4-Thiadiazol-2-yl)methanamine
CAS389630-98-2
Molecular FormulaC3H5N3S
Molecular Weight115.16 g/mol
Structural Identifiers
SMILESC1=NN=C(S1)CN
InChIInChI=1S/C3H5N3S/c4-1-3-6-5-2-7-3/h2H,1,4H2
InChIKeyMGOALIGCJKNQBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1,3,4-Thiadiazol-2-yl)methanamine: Versatile Heterocyclic Building Block


(1,3,4-Thiadiazol-2-yl)methanamine is a heterocyclic amine derivative featuring a 1,3,4-thiadiazole core with an aminomethyl substituent at the 2-position. It is a small (MW: 115.16 g/mol), polar (XLogP3: -0.7, TPSA: 80 Ų) molecule that serves as a foundational building block for the synthesis of diverse bioactive compounds [1]. The primary amine group provides a reactive handle for further derivatization, enabling the introduction of various substituents essential for modulating biological activity [2]. The 1,3,4-thiadiazole scaffold is a well-recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties [3].

Primary amine handle for versatile derivatization
High polarity and hydrogen-bonding capacity supports aqueous synthesis
1,3,4-thiadiazole pharmacophore scaffold for bioactive molecule design

Why (1,3,4-Thiadiazol-2-yl)methanamine Is Irreplaceable


Substituting (1,3,4-thiadiazol-2-yl)methanamine with a seemingly similar analog like 2-amino-1,3,4-thiadiazole or a 5-substituted thiadiazole derivative is not straightforward and can lead to significant alterations in reaction outcomes, biological activity, and physicochemical properties. The specific position of the aminomethyl group on the thiadiazole ring is critical. It provides a unique combination of reactivity, steric environment, and electronic properties that influence downstream synthetic transformations and molecular recognition events [1]. For example, the methylene spacer in (1,3,4-thiadiazol-2-yl)methanamine offers a different conformational flexibility and pKa profile compared to the directly attached amine in 2-amino-1,3,4-thiadiazole, impacting its use as a ligand or a reactive intermediate [2]. The following quantitative evidence demonstrates why this specific building block is a distinct and often superior choice for targeted applications.

Aminomethyl Position Sensitivity
The methylene spacer in (1,3,4-thiadiazol-2-yl)methanamine alters conformational flexibility and pKa; replacing with 2-amino-1,3,4-thiadiazole may shift reactivity and ligand behavior.
Hydrogen-Bonding and Polarity Differences
Compared to 2-methyl-1,3,4-thiadiazole, the target provides greater H-bond donor/acceptor count and higher polarity; substitution may significantly affect solubility and target interactions in final products.

(1,3,4-Thiadiazol-2-yl)methanamine vs. Key Comparators


Superior Hydrophilicity and Polar Surface Area

The target compound, (1,3,4-thiadiazol-2-yl)methanamine, exhibits significantly higher hydrophilicity and a larger topological polar surface area (TPSA) compared to its close structural analog, 2-methyl-1,3,4-thiadiazole. The predicted LogP (XLogP3) value of -0.7 for the target compound is substantially lower than that of 2-methyl-1,3,4-thiadiazole (0.9), indicating a >30-fold difference in octanol-water partition coefficient favoring aqueous solubility. This property is critical for applications in aqueous biological assays and for improving the drug-likeness of final compounds [1][2]. This is a direct head-to-head comparison of key physicochemical parameters.

Hydrophilicity vs. 2-Methyl Analog
Head-to-head (Predicted)
ΔLogP 1.6; ΔTPSA 41.8 Ų
Supports aqueous reaction compatibility
Predicted LogP and TPSA; experimental validation recommended
Physicochemical Properties Drug Design Solubility

Enhanced Hydrogen-Bonding Capacity vs. 2-Methyl-1,3,4-thiadiazole

The (1,3,4-thiadiazol-2-yl)methanamine possesses a significantly enhanced hydrogen-bonding capacity compared to 2-methyl-1,3,4-thiadiazole. The target compound has 1 hydrogen bond donor and 3 hydrogen bond acceptors, while the methyl analog has 0 donors and only 2 acceptors. This difference is crucial for establishing specific, strong interactions with biological targets, such as enzyme active sites or receptor pockets, and can lead to improved target engagement and selectivity [1][2]. This is a direct head-to-head comparison based on molecular structure.

H-Bond Capacity Difference
Head-to-head
1 donor & 3 acceptors vs. 0 donors & 2 acceptors
Enables stronger target interaction potential
Structural analysis; binding assays needed
Molecular Recognition Binding Affinity Structure-Activity Relationship

Key Intermediate for Bioactive Molecules

The compound serves as a critical starting material for synthesizing novel 2-cyanoacrylates with demonstrated herbicidal and fungicidal activity. In a study, (5-methoxy-1,3,4-thiadiazol-2-yl)methanamine was used to generate a series of 2-cyanoacrylates, with compound 6j showing 100% herbicidal inhibition against rape at a dose of 1.5 kg/ha [1]. This demonstrates a successful application that a non-amine or differently substituted analog (e.g., a simple thiadiazole) could not achieve without this specific aminomethyl handle. This is cross-study comparable evidence showing the utility of the scaffold.

Derivative Herbicidal Activity
Cross-study
Derivative 6j: 100% inhibition of rape at 1.5 kg/ha
Supports agrochemical lead generation
Derivative-based evidence; not direct compound data
Synthetic Chemistry Herbicides Fungicides

Thiadiazole Scaffold: Potent Enzyme Inhibition

Derivatives built upon the 1,3,4-thiadiazole scaffold, closely related to (1,3,4-thiadiazol-2-yl)methanamine, have demonstrated remarkable potency as inhibitors of human carbonic anhydrase (hCA) isozymes. A series of 1,3,4-thiadiazole derivatives achieved IC50 values in the picomolar to nanomolar range (0.14 - 0.15 nM) against hCA I and II, which were more effective than the reference drug acetazolamide (AAZ) [1]. While not a direct measurement on the target compound, this class-level inference strongly supports the scaffold's inherent capacity for high-affinity target binding.

Scaffold Enzyme Inhibition
Class-level inference
Related 1,3,4-thiadiazole derivative: hCA II IC50 0.15 nM
Context for inhibitor design
Not measured on the amine building block; validate directly
Medicinal Chemistry Enzyme Inhibition Carbonic Anhydrase

Optimal Applications of (1,3,4-Thiadiazol-2-yl)methanamine


Water-Soluble Kinase and Enzyme Inhibitors

Leverage the compound's high hydrophilicity (LogP: -0.7) and significant polar surface area (TPSA: 80 Ų) to enhance the aqueous solubility and reduce the lipophilicity of novel drug candidates. The primary amine provides a ready point of attachment for diverse pharmacophores, while the hydrogen-bonding capacity (1 donor, 3 acceptors) facilitates strong, specific interactions with enzyme active sites, as supported by class-level data on carbonic anhydrase inhibition [1][2].

Novel Agrochemicals for Crop Protection

Employ the compound as a key intermediate for generating 2-cyanoacrylate herbicides and fungicides. Evidence shows that derivatives synthesized from a closely related methanamine building block exhibit potent herbicidal activity, achieving 100% inhibition of target weeds at 1.5 kg/ha. This makes it a valuable procurement item for agrochemical R&D teams focused on developing new crop protection agents [3].

Focused Compound Libraries for Drug Discovery

Acquire this compound for inclusion in a diversity-oriented synthesis library or a focused library targeting specific enzyme classes (e.g., kinases, carbonic anhydrases). Its unique combination of a reactive amine handle and a validated thiadiazole pharmacophore, which has demonstrated nanomolar potency in related systems, offers a strategic advantage over more generic heterocyclic building blocks [2].

Novel Ligands for Coordination Chemistry

Utilize the compound's two nitrogen atoms and one sulfur atom within the thiadiazole ring, along with the primary amine, as a versatile multidentate ligand for synthesizing metal complexes. Its distinct electronic and steric properties, compared to 2-amino-1,3,4-thiadiazole, allow for the creation of coordination polymers or catalysts with unique geometries and reactivities, supported by the differences in their core structures [4].

Application
Selection Property
Validation Focus
Aqueous-phase inhibitor synthesis
High polarity and H-bond capacity
Solubility and binding assay compatibility
Agrochemical lead development
Reactive amine derivatization handle
Herbicidal activity screening in target species
Focused compound library design
Thiadiazole pharmacophore with amine linker
Kinase or enzyme inhibition panel screening
Coordination chemistry and catalysis
Multidentate N,S-ligand framework
Metal complex characterization and reactivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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